molecular formula C16H11N7O2 B2598700 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 1428371-89-4

5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2598700
CAS No.: 1428371-89-4
M. Wt: 333.311
InChI Key: YOPIQPGUNNVVHB-UHFFFAOYSA-N
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Description

5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a novel chemical hybrid featuring a 1,2-oxazole core linked to a pyrimidine-triazole system. This structure combines multiple nitrogen-containing heterocycles, a hallmark in the design of pharmacologically active compounds aimed at specific molecular targets. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, extensively utilized in the development of agents with diverse activities, including anticonvulsant and neuroprotective effects, often through modulation of the GABA-A receptor . Furthermore, molecular frameworks incorporating triazole and pyrimidine rings have been investigated as potential inhibitors for parasitic proteasomes, indicating value in infectious disease research for conditions like Chagas disease and leishmaniasis . The integration of the 1,2-oxazole (isoxazole) ring further enhances the molecular diversity and potential for target interaction, as this group is present in various bioactive molecules. This compound is supplied exclusively for research applications in chemical biology and drug discovery. It is intended for in vitro studies to explore its mechanism of action, binding affinity, and inhibitory potential. Researchers can utilize this compound to investigate new pathways in neuroscience and parasitology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2/c24-16(12-6-13(25-22-12)11-4-2-1-3-5-11)21-14-7-15(19-9-18-14)23-10-17-8-20-23/h1-10H,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPIQPGUNNVVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the 1,2,4-triazole and pyrimidine intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole and triazole rings are susceptible to oxidation under controlled conditions. For instance:

  • Oxazole ring oxidation : The oxazole moiety can undergo ring-opening or functionalization via reactions with oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media, leading to carboxylic acid derivatives.

  • Triazole oxidation : The 1,2,4-triazole substituent may undergo oxidative modifications, such as N-oxidation, though direct data for this compound is limited. Similar triazole derivatives have shown stability under mild oxidative conditions but degrade under strong oxidizers like hydrogen peroxide (H₂O₂) .

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Carboxamide reduction : The carboxamide group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation is critical for generating amine intermediates for further derivatization.

  • Pyrimidine ring hydrogenation : The pyrimidine ring may undergo partial hydrogenation under catalytic conditions (e.g., Pd/C, H₂), though steric hindrance from the triazole group could limit reactivity .

Substitution Reactions

The compound’s heteroaromatic rings enable nucleophilic and electrophilic substitutions:

Site Reaction Type Conditions Outcome
Pyrimidine C-2/C-4Nucleophilic aromatic substitutionCu-catalyzed coupling (e.g., Ullmann reaction)Introduction of aryl/alkyl groups
Oxazole C-4/C-5Electrophilic substitutionHNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination)Nitro or bromo derivatives
Triazole N-2/N-4Alkylation/AcylationAlkyl halides or acyl chlorides in basic mediaN-functionalized triazole derivatives

Hydrolysis Reactions

The carboxamide group is prone to hydrolysis:

  • Acidic hydrolysis : Heating with concentrated HCl converts the carboxamide to a carboxylic acid, releasing ammonia.

  • Basic hydrolysis : Treatment with NaOH yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Cycloaddition and Cross-Coupling

The triazole and pyrimidine moieties participate in metal-catalyzed reactions:

  • Click chemistry : The 1,2,4-triazole-1-yl group may engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates, though steric effects may limit efficiency.

  • Suzuki-Miyaura coupling : The pyrimidine ring’s halogenated derivatives (if present) could undergo palladium-catalyzed cross-coupling with boronic acids .

Stability Under Synthetic Conditions

  • Thermal stability : The compound decomposes above 160°C, necessitating low-temperature protocols for reactions like acylations.

  • pH sensitivity : Stability decreases in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the carboxamide and oxazole rings .

Key Challenges and Research Gaps

  • Regioselectivity : Competing reactivity between oxazole, pyrimidine, and triazole rings complicates site-specific modifications.

  • Catalyst compatibility : Heavy metal catalysts (e.g., Cu, Pd) may coordinate with multiple heteroatoms, leading to side reactions .

  • Limited experimental data : Most insights are extrapolated from analogous systems; dedicated studies on this compound are sparse.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in antiviral therapies. Compounds similar to 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide have shown promising activity against viruses such as HIV. For instance, derivatives of triazoles have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting low cytotoxicity and high antiviral efficacy against wild-type HIV strains .

Antimicrobial Properties

Triazole-based compounds have also been investigated for their antibacterial properties. A review of various 1,2,4-triazole derivatives indicates significant activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .

Anticancer Activity

The incorporation of oxazole and triazole moieties has been linked to enhanced anticancer properties. Recent studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, certain oxadiazole derivatives were noted for their ability to induce apoptosis in cancer cells while exhibiting selectivity towards tumor tissues .

Neuroprotective Effects

Research has indicated that some triazole derivatives possess neuroprotective properties. They can act as inhibitors of neurotoxic pathways associated with conditions like Alzheimer's disease. The structural features that enhance binding to neuroreceptors are critical for their effectiveness in this application .

Table 1: Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/EC50 (µM)
Compound AAntiviralHIV0.24
Compound BAntibacterialE. coli0.5
Compound CAnticancerMCF-7 (breast cancer)0.78
Compound DNeuroprotectiveNeurons>10

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureBiological ActivityComments
Triazole RingAntiviralEssential for receptor binding
Oxazole SubstituentAnticancerEnhances selectivity for tumor cells
Phenyl GroupAntimicrobialContributes to hydrophobic interactions

Case Study 1: Development of NNRTIs

A series of compounds derived from the triazole framework were synthesized and tested for their ability to inhibit HIV replication. One promising candidate exhibited an EC50 value of 0.24 nM against wild-type HIV in vitro while maintaining low cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy Against MRSA

Research conducted on triazole-pyrimidine hybrids revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound demonstrated MIC values significantly lower than those of commonly used antibiotics, indicating its potential as a new therapeutic agent .

Case Study 3: Anticancer Activity Profiling

In vitro studies on oxadiazole derivatives showed that specific modifications led to increased potency against various cancer cell lines. Notably, compounds with electron-withdrawing groups at the para position exhibited enhanced antiproliferative effects compared to their counterparts .

Mechanism of Action

The mechanism of action of 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Research Implications and Gaps

  • The target compound’s triazole-pyrimidine-oxazole triad warrants further evaluation against kinases (e.g., EGFR, VEGFR) and nucleases.
  • Comparative in vitro studies with and are needed to quantify solubility, potency, and selectivity.
  • Structural modifications, such as fluorination (as in ) or thione incorporation (as in ), could optimize its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a phenyl group, a triazole ring, a pyrimidine moiety, and an oxazole carboxamide. The structural formula can be represented as follows:

C17H15N5O2\text{C}_{17}\text{H}_{15}\text{N}_{5}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity
Research indicates that compounds with triazole and oxazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways .

2. Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. For example, the presence of the oxazole moiety has been linked to enhanced cytotoxicity against several cancer cell lines. The compound's mechanism may involve the activation of apoptotic pathways through caspase activation .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of hCA IX has been reported with similar structures .

Case Studies

Several studies provide insights into the biological activity of related compounds:

Case Study 1: Anticancer Activity
A study evaluated a series of 1,2,4-triazole derivatives for their cytotoxic effects on glioblastoma cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant cell death and reduced proliferation rates .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The findings suggested that these compounds effectively inhibited bacterial growth through disruption of cell wall synthesis and protein production .

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction
The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like p53 and downregulating anti-apoptotic factors .

2. Enzyme Interaction
Molecular docking studies have suggested strong interactions between the compound and target enzymes such as carbonic anhydrases. These interactions may lead to conformational changes that inhibit enzyme activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of carbonic anhydrases

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityReference
5-phenyl-N-[6-(triazol)]+oxazoleModerate anticancer activity
Triazole derivatives with phenyl groupsStrong antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the pyrimidine core via nucleophilic substitution. For example, react 4,6-dichloropyrimidine with 1H-1,2,4-triazole in DMF using K₂CO₃ as a base (60°C, 12 h) to introduce the triazole moiety .
  • Step 2 : Couple the oxazole-3-carboxylic acid derivative (e.g., 5-phenyl-1,2-oxazole-3-carboxylic acid) to the pyrimidine intermediate using EDCI/HOBt in DCM at room temperature for 24 h .
  • Validation : Confirm via ¹H NMR (e.g., δ 8.7–8.9 ppm for pyrimidine protons) and LC-MS (theoretical [M+H]⁺ calculated using exact mass).

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodology :

  • Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:
  • R-factor : < 0.05 for high-resolution data.
  • Thermal displacement parameters : Validate via anisotropic refinement of non-H atoms.
  • Compare experimental bond lengths/angles (e.g., C-N bond in triazole: ~1.32 Å) with DFT-optimized models .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial : Follow CLSI guidelines using MIC assays against S. aureus and C. albicans. Include miconazole as a positive control .
  • Kinase inhibition : Use FRET-based assays (e.g., c-Jun N-terminal kinase) with ATP concentration at Km. Report IC₅₀ values ± SEM .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in SAR studies for triazole-containing analogs?

  • Methodology :

  • Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
  • Target selection : Prioritize kinases (e.g., EGFR) based on homology to structurally resolved co-crystals (PDB: 4HJO).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies optimize crystallographic refinement for low-resolution data of this compound?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use ISOR restraints for disordered regions.
  • Validation : Check Rint (< 0.1) and CC₁/₂ (> 0.7) .

Q. How do halogen substituents on the phenyl ring influence antifungal activity?

  • Methodology :

  • Synthetic variation : Replace the 5-phenyl group with 4-Cl-phenyl or 3-F-phenyl via Suzuki coupling.
  • Bioassay : Compare MIC values against C. albicans (ATCC 90028). SAR trends: 4-Cl increases logP and membrane penetration .

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